molecular formula C21H24ClN3O4 B4693341 2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide

2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide

Cat. No.: B4693341
M. Wt: 417.9 g/mol
InChI Key: MLSUPGYVFUNJAS-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxy group, and a morpholinylacetyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-28-19-13-17(23-20(26)12-15-2-4-16(22)5-3-15)6-7-18(19)24-21(27)14-25-8-10-29-11-9-25/h2-7,13H,8-12,14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSUPGYVFUNJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)NC(=O)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chlorophenyl acetamide intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with acetamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Introduction of the methoxy group: The intermediate is then reacted with methoxybenzene in the presence of a catalyst such as aluminum chloride. This step introduces the methoxy group onto the aromatic ring.

    Formation of the morpholinylacetyl group: The final step involves the reaction of the intermediate with morpholine and acetic anhydride. This step is typically carried out under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This may include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the morpholinylacetyl moiety can be reduced to form an alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of new derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Potential use as a probe to study biological pathways and interactions. Its functional groups may interact with specific biomolecules, providing insights into cellular processes.

    Medicine: Investigated for its potential therapeutic properties. Its structure suggests potential activity as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials and chemicals. Its unique properties may contribute to the design of new polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide is not fully understood. its structure suggests potential interactions with various molecular targets, including enzymes and receptors. The presence of the morpholinylacetyl group may allow for binding to specific active sites, while the methoxy and chlorophenyl groups may contribute to its overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-[3-methoxy-4-aminophenyl]acetamide: Lacks the morpholinylacetyl group, which may result in different biological activities and chemical properties.

    2-(4-chlorophenyl)-N-[3-hydroxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide: Contains a hydroxyl group instead of a methoxy group, which may affect its reactivity and interactions with biomolecules.

    2-(4-bromophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide: Contains a bromine atom instead of a chlorine atom, which may influence its chemical reactivity and biological activity.

Uniqueness

The unique combination of functional groups in 2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide contributes to its distinct chemical and biological properties. The presence of the morpholinylacetyl group, in particular, may enhance its potential as a therapeutic agent by allowing for specific interactions with molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide

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